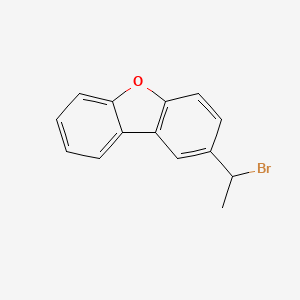
2-(1-Bromoethyl)dibenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Bromoethyl)dibenzofuran is a chemical compound that belongs to the class of dibenzofurans, which are tricyclic aromatic compounds. Dibenzofurans are known for their diverse biological activities and applications in various fields, including chemistry, biology, and industry . The structure of this compound consists of a dibenzofuran core with a bromoethyl group attached to the second carbon atom of the furan ring .
Preparation Methods
The synthesis of 2-(1-Bromoethyl)dibenzofuran typically involves the bromination of dibenzofuran derivatives. One common method is the bromination of 2-ethyl dibenzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform . The reaction is usually carried out under reflux conditions to ensure complete bromination. Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-(1-Bromoethyl)dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The ethyl group in this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding ethyl derivative.
Scientific Research Applications
2-(1-Bromoethyl)dibenzofuran has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Dibenzofuran derivatives, including this compound, have shown potential biological activities such as anti-tumor, antibacterial, and antiviral properties.
Medicine: The compound’s biological activities make it a candidate for the development of new therapeutic agents.
Industry: this compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(1-Bromoethyl)dibenzofuran is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s biological activities are thought to be mediated through its ability to interact with cellular proteins and enzymes, leading to changes in cellular processes . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-(1-Bromoethyl)dibenzofuran can be compared with other dibenzofuran derivatives such as:
Dibenzofuran: The parent compound, which lacks the bromoethyl group.
2-Ethyl dibenzofuran: Similar to this compound but without the bromine atom.
2-(1-Chloroethyl)dibenzofuran: Similar to this compound but with a chlorine atom instead of bromine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to other dibenzofuran derivatives .
Properties
Molecular Formula |
C14H11BrO |
|---|---|
Molecular Weight |
275.14 g/mol |
IUPAC Name |
2-(1-bromoethyl)dibenzofuran |
InChI |
InChI=1S/C14H11BrO/c1-9(15)10-6-7-14-12(8-10)11-4-2-3-5-13(11)16-14/h2-9H,1H3 |
InChI Key |
NJNNAJAXZNOKNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC3=CC=CC=C32)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


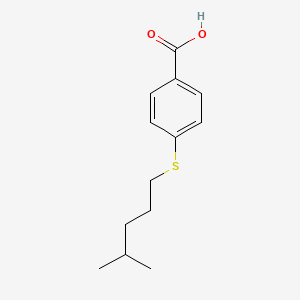
![tert-butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate](/img/structure/B13899011.png)
![9H-Pyrido[2,3-b]indole-4-carbonitrile](/img/structure/B13899012.png)
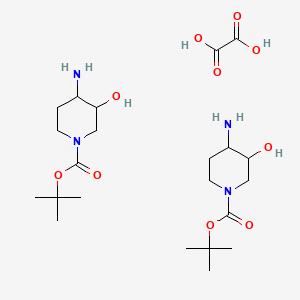

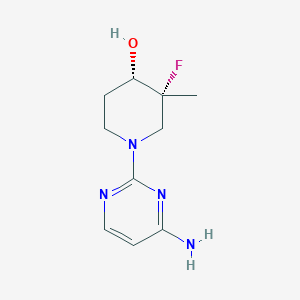
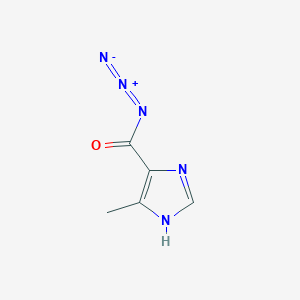
![1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol](/img/structure/B13899047.png)
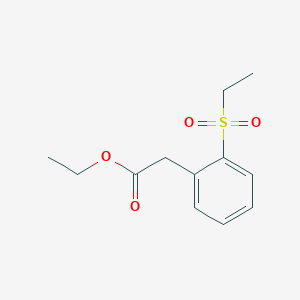
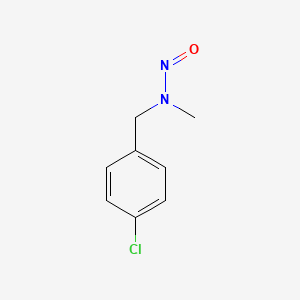
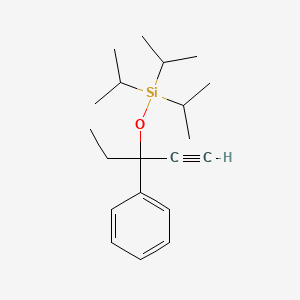
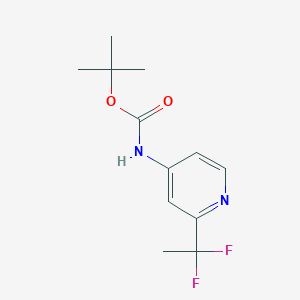
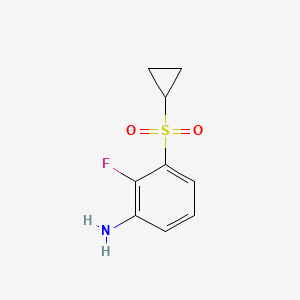
![3-(6-Morpholin-4-yl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)propanoic acid](/img/structure/B13899094.png)
